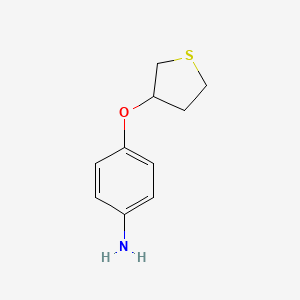

4-((Tetrahydrothiophen-3-yl)oxy)aniline

Description

Properties

IUPAC Name |

4-(thiolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAISEPPRUVCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Tetrahydrothiophen-3-yl)oxy)aniline, a compound characterized by its unique tetrahydrothiophene moiety linked to an aniline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C₉H₁₃N₁O₁S, with a molecular weight of 185.27 g/mol. The compound features a tetrahydrothiophene ring that enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : The tetrahydrothiophene structure may facilitate binding to various receptors, modulating signaling pathways critical for cellular functions.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cells.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential applications in oxidative stress-related diseases.

- Antimicrobial Efficacy : In vitro testing against strains of Escherichia coli and Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 25 μg/mL, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications to the tetrahydrothiophene ring have been shown to enhance biological activity significantly. For instance, substituents at the para position of the aniline ring were found to increase enzyme inhibition potency by up to threefold compared to the parent compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Hexyloxyaniline (CAS not specified, )

- Structure : Features a linear hexyloxy group (–O–C₆H₁₃) at the para position of aniline.

- Key Differences: The hexyloxy group is flexible and lipophilic, enhancing solubility in nonpolar solvents compared to the rigid, sulfur-containing tetrahydrothiophene ring in 4-((Tetrahydrothiophen-3-yl)oxy)aniline. Applications: Likely used in dye synthesis (e.g., N,N-bis(4-hexyloxyphenyl)aniline derivatives in organic dyes, as seen in ) due to its electron-donating alkoxy group. Reactivity: The linear alkoxy chain may reduce steric hindrance in coupling reactions compared to the cyclic tetrahydrothiophene group .

4-(3-Chlorophenyl)aniline (CAS 5748-36-7, –9)

- Structure : Contains a chlorophenyl substituent at the para position of aniline.

- Key Differences: The electron-withdrawing chlorine atom decreases the electron density of the aniline ring, reducing its nucleophilicity compared to the electron-donating tetrahydrothiophene-oxy group.

Aniline Benzoate ()

- Structure : Aniline salt with benzoic acid (C₆H₅–COO⁻·C₆H₅–NH₃⁺).

- Key Differences :

Physicochemical Properties (Inferred from Analogs)

Preparation Methods

Functionalization of Tetrahydrothiophene

The tetrahydrothiophene ring can be selectively functionalized at the 3-position by:

- Halogenation: Introducing a halogen (e.g., bromine or chlorine) at the 3-position to form 3-halotetrahydrothiophene.

- Hydroxylation or Epoxidation followed by ring opening: To install an oxygen-containing functional group that can be converted to an ether.

This functionalization creates a reactive intermediate suitable for ether bond formation.

Ether Formation via Nucleophilic Substitution

The key step involves coupling the functionalized tetrahydrothiophene intermediate with 4-aminophenol or a protected aniline derivative. Common methods include:

- Williamson Ether Synthesis: Reacting the 3-halotetrahydrothiophene with 4-aminophenol under basic conditions to form the ether bond.

- Transition Metal-Catalyzed Coupling: Using copper or palladium catalysts to facilitate the coupling of the tetrahydrothiophene derivative with an aryl amine or phenol.

Protection and Deprotection of Aniline

Since aniline’s amino group is reactive, it is often protected during the ether formation step (e.g., as acetamide or carbamate) to avoid side reactions. After ether bond formation, the protecting group is removed under acidic or basic conditions to yield the free aniline.

Detailed Process Example (Hypothetical Based on Analogous Procedures)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Tetrahydrothiophene + N-bromosuccinimide (NBS), solvent (e.g., CCl4), 0°C to RT | Selective bromination at 3-position | 3-bromotetrahydrothiophene |

| 2 | 3-bromotetrahydrothiophene + 4-aminophenol, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 80-100°C | Williamson ether synthesis | This compound (protected if amino group protected) |

| 3 | Deprotection (if applicable), acid or base hydrolysis, ambient temperature | Removal of protecting group | Pure this compound |

Research Findings and Optimization Notes

- Reaction Medium: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution reactions and improve yields.

- Base Selection: Mild bases such as potassium carbonate (K2CO3) are preferred to deprotonate phenolic OH without affecting the amino group.

- Temperature Control: Moderate heating (80–100°C) is necessary to drive ether formation but must be controlled to prevent decomposition.

- Protection Strategy: Protecting the aniline amino group as acetamide enhances selectivity and yield; deprotection is achieved by mild acidic hydrolysis.

- Purification: Chromatographic techniques or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yield analytically pure product.

Comparative Table of Preparation Parameters

| Parameter | Method 1: Williamson Ether Synthesis | Method 2: Transition Metal Catalysis (Hypothetical) |

|---|---|---|

| Starting Material | 3-Halotetrahydrothiophene + 4-aminophenol | 3-Halotetrahydrothiophene + protected aniline derivative |

| Catalyst/Base | K2CO3 (base), no catalyst | CuI or Pd catalyst with ligand |

| Solvent | DMF or DMSO | Toluene or DMF |

| Temperature | 80–100°C | 80–120°C |

| Reaction Time | 6–12 hours | 4–8 hours |

| Protection Required | Yes (aniline) | Yes (aniline) |

| Yield | Moderate to good (50–75%) | Potentially higher (70–85%) |

| Purification | Chromatography or recrystallization | Chromatography or recrystallization |

Q & A

Q. What are the recommended synthetic routes for 4-((Tetrahydrothiophen-3-yl)oxy)aniline, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-aminophenol and a tetrahydrothiophene derivative (e.g., 3-bromotetrahydrothiophene). Key conditions include:

- Use of a polar aprotic solvent (e.g., DMF or DMSO) to stabilize the transition state.

- Catalytic base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the hydroxyl group and drive the reaction .

- Temperature optimization (80–120°C) to balance reaction rate and side-product formation.

Alternative routes may employ coupling reactions, such as Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts and ligands .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and tetrahydrothiophene linkage. Key signals include aromatic protons (δ 6.5–7.5 ppm) and tetrahydrothiophene protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 226.08) .

- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the coordination chemistry of this compound with transition metals, and what analytical methods are required to confirm complex formation?

- Methodological Answer :

- Synthesis of Metal Complexes : React the compound with transition metal salts (e.g., MnCl₂, Co(NO₃)₂) in ethanol/water under reflux. The NH₂ group acts as a ligand, forming [M(L)₂] complexes .

- Characterization :

- X-ray Crystallography : Resolves the geometry and bonding of the metal center .

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax shifts due to ligand field effects).

- Magnetic Susceptibility : Determines spin states (e.g., high-spin vs. low-spin configurations) .

Q. What strategies can be employed to resolve contradictions in reported reactivity data of this compound derivatives under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Perform kinetic assays at controlled pH (e.g., 3–10) to map reactivity trends (e.g., nucleophilic vs. electrophilic behavior).

- Computational Modeling : Use DFT calculations to predict protonation states and reactive sites under different conditions .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tetrahydrofuran- or pyridine-substituted anilines) to isolate electronic vs. steric effects .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.